3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine core with a pyrrolidinyl moiety and an isoxazole carbonyl group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action would depend on the specific targets of the compound. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Without specific studies, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to influence various biological pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure and functional groups. The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the isoxazole-5-carbonyl chloride. This intermediate can be reacted with pyrrolidin-3-ol under controlled conditions to form the corresponding carbamate, which is then further reacted with pyrazine-2-carbonitrile to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
Isoxazole derivatives: Similar compounds include various isoxazole-based molecules used in medicinal chemistry.
Pyrazine derivatives: Other pyrazine derivatives with different substituents and functional groups.
Uniqueness: 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of isoxazole and pyrazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-7-10-12(16-5-4-15-10)20-9-2-6-18(8-9)13(19)11-1-3-17-21-11/h1,3-5,9H,2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLORZMCRTJOKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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